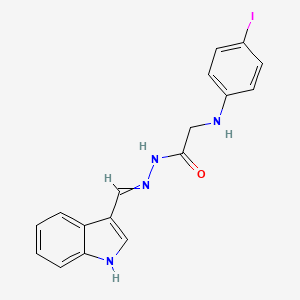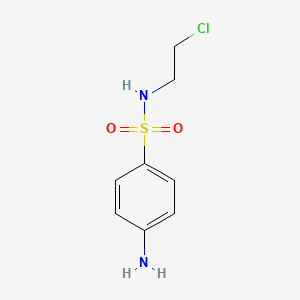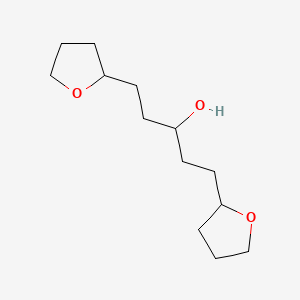
Europium--platinum (1/5)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Europium-platinum (1/5) is a compound that combines the rare earth element europium with platinum in a specific stoichiometric ratio
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of europium-platinum (1/5) typically involves the reaction of europium salts with platinum salts under controlled conditions. One common method is the co-precipitation technique, where europium chloride and platinum chloride are dissolved in a suitable solvent, followed by the addition of a reducing agent such as sodium borohydride. The reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of europium-platinum (1/5) may involve more scalable techniques such as chemical vapor deposition (CVD) or sol-gel methods. These methods allow for the precise control of the stoichiometry and purity of the compound, which is crucial for its applications in high-tech industries.
化学反应分析
Types of Reactions: Europium-platinum (1/5) can undergo various chemical reactions, including:
Oxidation: The europium component can be oxidized from Eu(II) to Eu(III), while platinum can form oxides.
Reduction: Platinum can be reduced from Pt(IV) to Pt(II) or Pt(0), and europium can be reduced from Eu(III) to Eu(II).
Substitution: Ligands attached to europium or platinum can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Oxygen or hydrogen peroxide can be used as oxidizing agents.
Reduction: Hydrogen gas or sodium borohydride can serve as reducing agents.
Substitution: Ligand exchange reactions can be facilitated by using coordinating solvents such as acetonitrile or dimethyl sulfoxide.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield europium oxide and platinum oxide, while reduction may produce elemental europium and platinum.
科学研究应用
Europium-platinum (1/5) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: The compound’s luminescent properties make it useful in bioimaging and as a probe in biological assays.
Medicine: Platinum-based compounds are well-known for their anticancer properties, and europium-platinum (1/5) is being explored for its potential in cancer therapy.
Industry: The compound’s unique properties make it valuable in the development of advanced materials, such as phosphors for LED technology and components for electronic devices.
作用机制
The mechanism of action of europium-platinum (1/5) involves the interaction of its components with molecular targets:
Europium: The luminescent properties of europium are due to its ability to absorb and emit light, which is utilized in imaging applications.
Platinum: Platinum exerts its effects by binding to DNA and forming crosslinks, which inhibit DNA replication and transcription, leading to cell death. This mechanism is particularly relevant in its anticancer applications.
相似化合物的比较
Europium Oxide (Eu₂O₃): Known for its luminescent properties, used in phosphors.
Platinum Chloride (PtCl₂): Used in catalysis and as a precursor for other platinum compounds.
Europium-Doped Yttrium Oxide (Y₂O₃Eu): Used in red phosphors for display technology.
Uniqueness: Europium-platinum (1/5) is unique due to the combination of europium’s luminescent properties and platinum’s catalytic and anticancer properties
属性
CAS 编号 |
12133-18-5 |
|---|---|
分子式 |
EuPt5 |
分子量 |
1127.4 g/mol |
IUPAC 名称 |
europium;platinum |
InChI |
InChI=1S/Eu.5Pt |
InChI 键 |
ATDBROVASDAJSP-UHFFFAOYSA-N |
规范 SMILES |
[Eu].[Pt].[Pt].[Pt].[Pt].[Pt] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



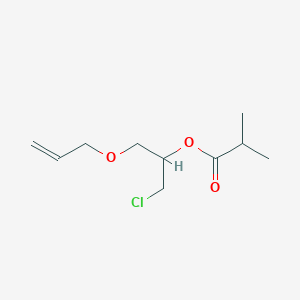
![(2r,3s)-3-[(Chloroacetyl)oxy]butan-2-yl chloroacetate](/img/structure/B14732502.png)
![6-Amino-5-[2-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoacetyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B14732508.png)


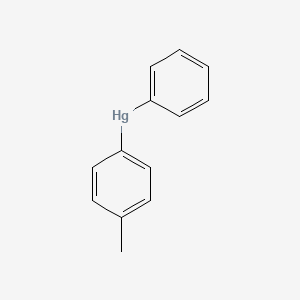

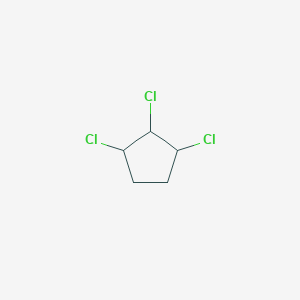
![N-[1-(4-cyanophenyl)ethylideneamino]-4-[(4-ethoxyphenoxy)methyl]benzamide](/img/structure/B14732558.png)
